3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one
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Overview
Description
3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one is an organic compound with the molecular formula C11H10BrF3O and a molecular weight of 295.10 g/mol . This compound is part of the organic building blocks used in research chemicals and is known for its high purity, typically around 98% . It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenyl ring, making it a versatile compound in various chemical reactions.
Preparation Methods
The synthesis of 3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one involves several steps. One common method includes the bromination of 4-(4-(trifluoromethyl)phenyl)butan-2-one. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane . The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often use automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt normal enzyme function . Pathways involved include signal transduction and metabolic pathways, where the compound modulates the activity of key proteins.
Comparison with Similar Compounds
Similar compounds to 3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one include:
4-(Trifluoromethyl)phenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions.
4-(Trifluoromethyl)benzylamine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
4-(Trifluoromethyl)phenol: Known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
The uniqueness of this compound lies in its combination of bromine and trifluoromethyl groups, which confer distinct reactivity and binding properties compared to its analogs.
Properties
Molecular Formula |
C11H10BrF3O |
---|---|
Molecular Weight |
295.09 g/mol |
IUPAC Name |
3-bromo-4-[4-(trifluoromethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C11H10BrF3O/c1-7(16)10(12)6-8-2-4-9(5-3-8)11(13,14)15/h2-5,10H,6H2,1H3 |
InChI Key |
FYXYQFFXUNJJNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)Br |
Origin of Product |
United States |
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